4-Bromo-5-chloro-2-nitrophenol
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Overview
Description
4-Bromo-5-chloro-2-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a halogenated nitrophenol, characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring
Mechanism of Action
Target of Action
Nitro compounds, such as 4-bromo-5-chloro-2-nitrophenol, are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Mode of Action
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This interaction results in the formation of nitro compounds .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
The nitro group in nitro compounds has a full positive charge on nitrogen and a half-negative charge on each oxygen . This structure could potentially influence the molecular and cellular environment.
Action Environment
Chlorinated nitrophenols, such as this compound, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds have been extensively introduced into our surrounding environments mainly by anthropogenic activities .
Biochemical Analysis
Biochemical Properties
The nitro group in 4-Bromo-5-chloro-2-nitrophenol has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-nitrophenol typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by bromination and chlorination steps. For example, starting with a phenol derivative, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenols.
Reduction: Formation of 4-Bromo-5-chloro-2-aminophenol.
Oxidation: Formation of quinones.
Scientific Research Applications
4-Bromo-5-chloro-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
4-Chloro-2-nitrophenol: Lacks the bromine atom, affecting its reactivity and applications.
5-Bromo-4-chloro-2-nitrophenol: Another isomer with different positions of the substituents.
Uniqueness
4-Bromo-5-chloro-2-nitrophenol is unique due to the specific arrangement of its substituents, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Bromo-5-chloro-2-nitrophenol (BCNP) is an organic compound characterized by its phenolic structure and the presence of bromine, chlorine, and nitro substituents. Its molecular formula is C₆H₄BrClN₂O₃, and it appears as a yellow crystalline solid. This compound has garnered interest in various fields, particularly in medicinal chemistry and agriculture, due to its notable biological activities.
BCNP's structure significantly influences its reactivity and biological interactions. The presence of halogen atoms (bromine and chlorine) and the nitro group enhances its electrophilic character, making it a potential candidate for various chemical transformations and biological applications.
Biological Activity Overview
Research indicates that BCNP exhibits several biological activities, primarily due to its ability to interact with biological macromolecules. Key areas of interest include:
- Antimicrobial Properties : Nitro compounds, including BCNP, are known for their antimicrobial effects. Studies suggest that they disrupt cellular processes by forming reactive intermediates that interact with DNA and proteins.
- Enzyme Inhibition : BCNP has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could influence the efficacy and toxicity of various pharmaceutical agents.
- Mutagenicity : Some studies have raised concerns about the mutagenic potential of nitrophenols, including BCNP. The compound's ability to form reactive species may lead to DNA damage, warranting further investigation into its safety profile .
The mechanism through which BCNP exerts its biological effects involves several pathways:
- Formation of Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are highly reactive and can alkylate nucleophilic sites on DNA and proteins.
- Interaction with Cellular Targets : BCNP may bind to various cellular targets, including enzymes and receptors, altering their function and leading to biochemical changes within the cell.
Case Studies
Several studies have explored the biological activity of BCNP:
- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of BCNP against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibacterial agent.
- Cytochrome P450 Inhibition Study : Research demonstrated that BCNP inhibits specific cytochrome P450 isoforms involved in drug metabolism. This finding highlights the compound's relevance in pharmacology, particularly in understanding drug interactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of BCNP, a comparison with structurally similar compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Bromo-4-nitrophenol | Different position of bromine | Moderate antimicrobial activity |
4-Chloro-2-nitrophenol | Lacks bromine; affects reactivity | Lower enzyme inhibition |
5-Bromo-4-chloro-2-nitrophenol | Another isomer with different substituent positions | Similar antimicrobial properties |
This table illustrates how variations in substituent positions affect the reactivity and biological activity of these compounds.
Properties
IUPAC Name |
4-bromo-5-chloro-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXSXGNKTYRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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